molecular formula C15H17NO2 B14691515 Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- CAS No. 23674-57-9

Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-

Cat. No.: B14691515
CAS No.: 23674-57-9
M. Wt: 243.30 g/mol
InChI Key: XAXJAVCKMWVKNB-UHFFFAOYSA-N
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Description

Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-: is an organic compound with a complex structure that includes a benzamide moiety and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- typically involves the reaction of benzoyl chloride with 5,5-dimethyl-3-oxo-1-cyclohexen-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .

Biology and Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of new polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets. The benzamide moiety can form hydrogen bonds with biological molecules, while the cyclohexenone ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Benzamide, N-(3-oxocyclohex-1-en-1-yl)-
  • Benzamide, N-(2,3-dihydro-5-methyl-2-oxo-4-pyrimidinyl)-

Comparison: Compared to similar compounds, Benzamide, N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)- is unique due to the presence of the dimethyl groups on the cyclohexenone ring.

Properties

CAS No.

23674-57-9

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

N-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzamide

InChI

InChI=1S/C15H17NO2/c1-15(2)9-12(8-13(17)10-15)16-14(18)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,16,18)

InChI Key

XAXJAVCKMWVKNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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